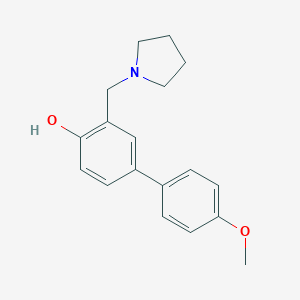
4-(4-Methoxyphenyl)-2-(pyrrolidin-1-ylmethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a methoxy group, a pyrrolidinylmethyl group, and a hydroxyl group attached to a biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst to form an intermediate. This intermediate is then subjected to further reactions, such as coupling with a biphenyl derivative, to yield the final product. The reaction conditions often involve controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of 4’-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as chromatography and crystallization.
化学反应分析
Types of Reactions
4’-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methoxy and pyrrolidinylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones, while reduction can produce biphenyl alcohols or amines.
科学研究应用
4’-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4’-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
相似化合物的比较
Similar Compounds
- 4-Methoxy-3-(1-pyrrolidinylmethyl)benzylamine
- 4-Methoxy-3-(1-pyrrolidinylmethyl)benzaldehyde
Uniqueness
4’-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol is unique due to its specific combination of functional groups and biphenyl structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
106609-37-4 |
|---|---|
分子式 |
C18H21NO2 |
分子量 |
283.4 g/mol |
IUPAC 名称 |
4-(4-methoxyphenyl)-2-(pyrrolidin-1-ylmethyl)phenol |
InChI |
InChI=1S/C18H21NO2/c1-21-17-7-4-14(5-8-17)15-6-9-18(20)16(12-15)13-19-10-2-3-11-19/h4-9,12,20H,2-3,10-11,13H2,1H3 |
InChI 键 |
AEYDBUBCNMGOBC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)O)CN3CCCC3 |
规范 SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)O)CN3CCCC3 |
Key on ui other cas no. |
106609-37-4 |
同义词 |
4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



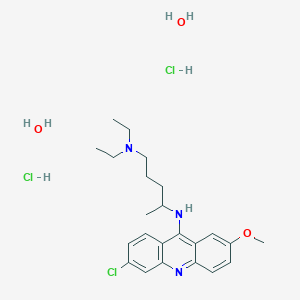
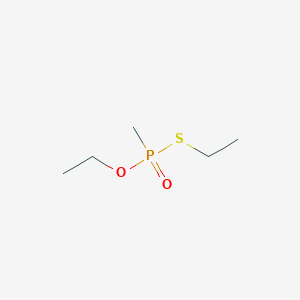
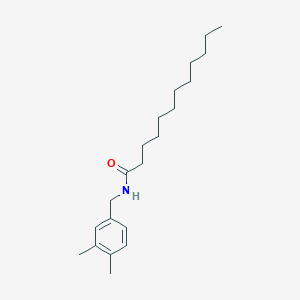
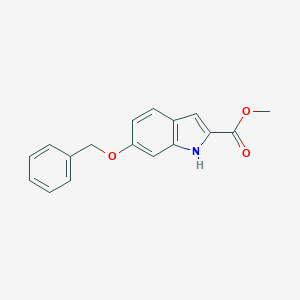

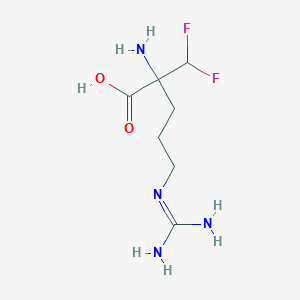
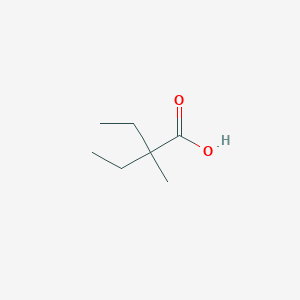

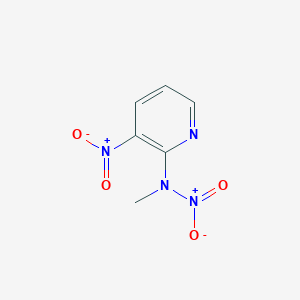
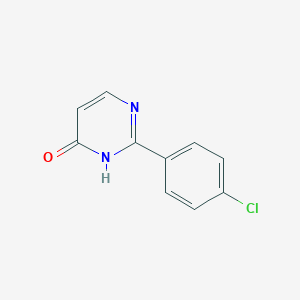
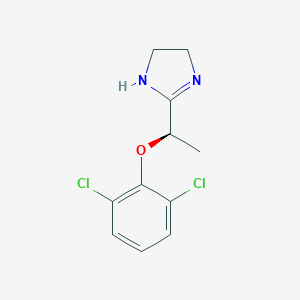
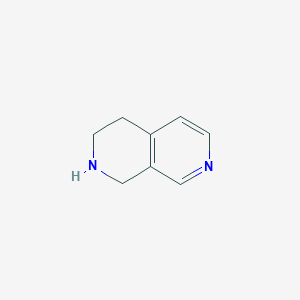
![3-[1-(Dimethylamino)ethyl]phenol](/img/structure/B27075.png)
